
IRE1|A kinase-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IRE1|A キナーゼ阻害剤-IN-4は、小胞体ストレス応答(UPR)経路における重要な役割を果たすイノシトール要求酵素1(IRE1)を標的とする化合物です。この経路は、小胞体(ER)における誤った折り畳みのタンパク質の蓄積を管理することにより、ストレス条件下での細胞恒常性を維持するために不可欠です。 IRE1|A キナーゼ阻害剤-IN-4は、特にがん研究において重要であり、UPRを調節してがん細胞のアポトーシスを誘導する可能性を示しています .
準備方法
合成ルートと反応条件
IRE1|A キナーゼ阻害剤-IN-4の合成は、中間体の調製とその後の特定の条件下での反応を含む複数のステップを伴います。詳細な合成ルートと反応条件は、通常、製薬会社または研究機関が保有する独自の技術情報です。一般的な方法は、求核置換、酸化還元反応、触媒的水素化などの有機合成技術を含みます。
工業的生産方法
IRE1|A キナーゼ阻害剤-IN-4の工業的生産は、最終生成物の純度と一貫性を確保するために、自動反応器と厳格な品質管理措置を利用した、大規模な有機合成プロセスを含む可能性が高くなります。具体的な方法は、化合物の特定の要件と生産規模によって異なります。
化学反応の分析
反応の種類
IRE1|A キナーゼ阻害剤-IN-4は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: これは、水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンまたはアルキル化剤などの試薬を使用して、ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
IRE1|A キナーゼ阻害剤-IN-4の反応で使用される一般的な試薬には、次のものがあります。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム。
置換剤: ハロゲン、アルキル化剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化反応はケトンまたはアルデヒドを生成する可能性があり、還元反応はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
IRE1|A キナーゼ阻害剤-IN-4は、化学、生物学、医学、産業の分野で幅広い科学研究への応用があります。
化学: UPR経路とその細胞ストレス応答における役割を研究するためのツールとして使用されます。
生物学: ERにおけるタンパク質の折り畳みと分解のメカニズムを理解するのに役立ちます。
医学: UPR経路の調節を通じてがん細胞のアポトーシスを誘導することにより、がん治療の潜在的な治療薬です.
産業: UPR経路を標的とする新しい医薬品の開発に使用される可能性があります。
科学的研究の応用
IRE1|A kinase-IN-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the UPR pathway and its role in cellular stress responses.
Biology: Helps in understanding the mechanisms of protein folding and degradation in the ER.
Industry: Could be used in the development of new pharmaceuticals targeting the UPR pathway.
作用機序
IRE1|A キナーゼ阻害剤-IN-4は、キナーゼとエンドリボヌクレアーゼの両方の活性を有するIRE1酵素を標的とすることで効果を発揮します。ERストレスによって活性化されると、IRE1は自己リン酸化とオリゴマー化を起こし、そのエンドリボヌクレアーゼドメインの活性化につながります。この活性化は、XBP1 mRNAのスプライシングと、調節されたIRE1依存性分解(RIDD)による特定のmRNAの分解をもたらします。 これらのプロセスは、誤った折り畳みのタンパク質の負荷を軽減し、状況に応じて細胞の生存またはアポトーシスを促進することで、ERストレスの緩和に役立ちます .
類似化合物との比較
IRE1|A キナーゼ阻害剤-IN-4は、キナーゼ活性に影響を与えずにIRE1のエンドリボヌクレアーゼ活性を標的とするSTF-083010などの他のIRE1阻害剤と比較できます。 STF-083010とは異なり、IRE1|A キナーゼ阻害剤-IN-4は、キナーゼとエンドリボヌクレアーゼの両方の活性を二重に阻害するため、より幅広い効果がある可能性があります .
類似化合物のリスト
STF-083010: IRE1のエンドリボヌクレアーゼ活性を選択的に阻害します。
4μ8C: IRE1のエンドリボヌクレアーゼ活性を阻害するもう1つのIRE1阻害剤です。
MKC-3946: IRE1のエンドリボヌクレアーゼ活性を阻害し、がん治療の潜在的な可能性を示しています。
特性
分子式 |
C29H31N7O2 |
|---|---|
分子量 |
509.6 g/mol |
IUPAC名 |
1-[4-[3-[2-[(4-aminocyclohexyl)amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]-3-cyclopropylurea |
InChI |
InChI=1S/C29H31N7O2/c30-18-7-9-19(10-8-18)33-28-32-17-15-25(35-28)23-6-3-16-31-27(23)38-26-14-13-24(21-4-1-2-5-22(21)26)36-29(37)34-20-11-12-20/h1-6,13-20H,7-12,30H2,(H,32,33,35)(H2,34,36,37) |
InChIキー |
ZFFRELDEPVAHMK-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)NC2=NC=CC(=N2)C3=C(N=CC=C3)OC4=CC=C(C5=CC=CC=C54)NC(=O)NC6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


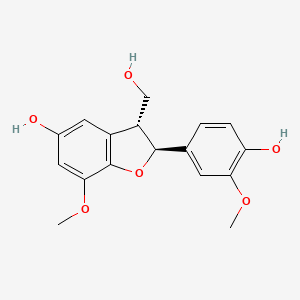

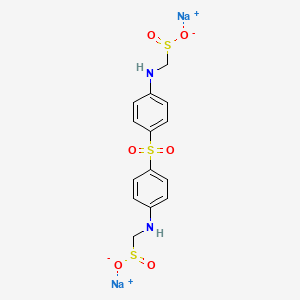
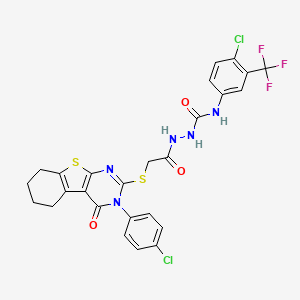
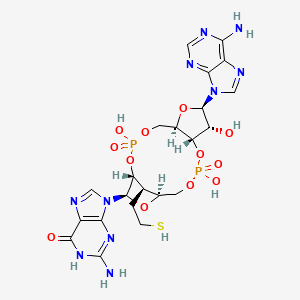
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)

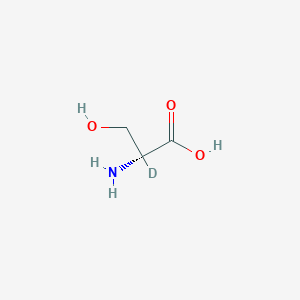
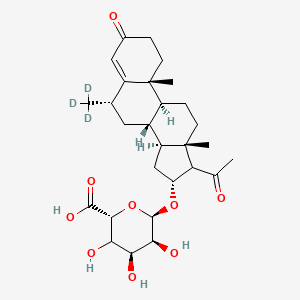
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12411254.png)
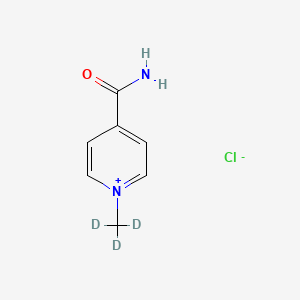
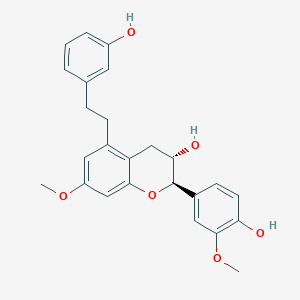
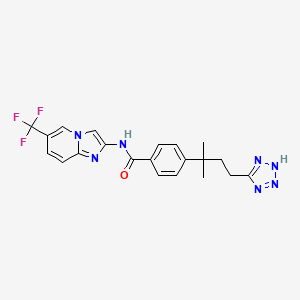
![[(2R,3S,4S,5R,6S)-6-[[(1S,5S,6R,8R,10R)-6-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethylcarbamoyl]-12-hydroxy-7-[(2R,3S)-2-[[(2S)-2-methoxy-3-sulfooxypropanoyl]amino]-3-methylpentanoyl]-3-oxo-2-oxa-4,7-diazatricyclo[6.3.1.01,5]dodecan-10-yl]oxy]-5-hexanoyloxy-3,4-dihydroxyoxan-2-yl]methyl hexanoate](/img/structure/B12411277.png)
